8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
Description
Historical Context and Discovery
The development of 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid emerges from the broader historical context of quinoline carboxylic acid research, which has been a focal point of heterocyclic chemistry for several decades. The compound represents an evolution in the design of pyridine-quinoline anchoring ligands, which gained prominence through systematic investigations of coordination compounds and their applications in catalysis. Research into related compounds, such as 2-pyridin-2-yl-quinoline-4-carboxylic acid, has provided the foundational knowledge necessary for understanding the chemical behavior and potential applications of chloro-substituted variants. The Pfitzinger condensation reaction, historically employed for synthesizing nitrogen-nitrogen sterically demanding ligands bearing carboxylic acid anchoring groups, has been instrumental in developing synthetic pathways for this class of compounds. The emergence of copper(1)-based coordination compounds incorporating pyridyl-quinoline ligands has further emphasized the importance of these molecular frameworks in contemporary research. Historical investigations into ruthenium(2) coordination chemistry of pyridine-quinoline carboxylic acid analogues have established the precedent for understanding the coordination behavior of these heterocyclic systems.
Nomenclature and Classification
This compound exists under multiple systematic and common nomenclatures within chemical databases and literature. The compound is formally designated as 8-chloro-2-(2-pyridyl)cinchoninic acid in certain chemical classification systems. Alternative nomenclatures include 8-chloro-2-(2-pyridyl)-4-quinolinecarboxylic acid and 8-chloro-2-(2-pyridyl)quinoline-4-carboxylic acid, reflecting variations in systematic naming conventions. The International Union of Pure and Applied Chemistry designation follows the pattern of 4-quinolinecarboxylic acid, 8-chloro-2-(2-pyridinyl)-, providing a standardized framework for chemical identification. Within chemical databases, the compound maintains consistent molecular descriptors including the molecular formula of carbon-15 hydrogen-9 chlorine nitrogen-2 oxygen-2 and a molecular weight of 284.7 grams per mole. The Simplified Molecular Input Line Entry System representation appears as carbon-1 equals carbon-carbon equals nitrogen-carbon(equals carbon-1)carbon-2 equals nitrogen-carbon-3 equals carbon(carbon equals carbon-carbon-carbon equals carbon-3 chlorine)carbon(equals carbon-2)carbon(equals oxygen)oxygen. The International Chemical Identifier key designation NUYAQQAUIUUNOM-UHFFFAOYSA-N provides unique molecular identification across global chemical databases.
Significance in Heterocyclic Chemistry Research
This compound occupies a prominent position in heterocyclic chemistry research due to its unique structural features and versatile coordination capabilities. The compound serves as a sterically demanding pyridine-quinoline anchoring ligand, particularly valuable in the synthesis of coordination compounds with enhanced stability characteristics. Research investigations have demonstrated that methylation at specific positions of the anchoring ligand framework provides stereochemical protection for metal centers, a principle that extends to chloro-substituted variants. The benzene ring of the quinoline moiety offers significant stereochemical protection, as evidenced in studies involving copper complexes with related pyridine-quinoline carboxylate ligands. The compound's significance extends to its role in developing copper(1)-based coordination compounds, representing the first crystallographically characterized examples incorporating pyridyl-quinoline ligands of this structural class. In solution-phase studies, complexes incorporating this ligand framework display distinctive purple to red coloration and demonstrate excellent stability characteristics under ambient conditions. The absorption spectra properties of these coordination systems provide valuable insights into electronic transitions and molecular orbital interactions. Advanced research applications include the development of dye-sensitized solar cell devices, where the steric demands at specific substituent positions significantly influence device performance characteristics. The compound contributes to fundamental understanding of coordination chemistry principles, particularly in relation to tetrahedral geometry adoption in metal complexes.
Chemical Abstracts Service Registry Information (52413-50-0)
The Chemical Abstracts Service registry number 52413-50-0 serves as the definitive identifier for this compound within global chemical databases and regulatory frameworks. This registry number provides unambiguous identification across multiple chemical information systems, including the Agriculture and Environment Research Unit Pesticide Properties Database and various commercial chemical suppliers. The compound appears in specialized chemical databases such as ChemBase and PubChem, where it maintains consistent identification through the registry number system. Physical property estimates associated with this registry entry include calculated boiling points ranging from 395.04 degrees Celsius to 499.7 degrees Celsius, reflecting different computational methodologies employed by various database systems. Density calculations provide values of approximately 1.44 grams per cubic centimeter, while water solubility estimates vary significantly depending on computational approaches. The registry information encompasses multiple identification codes including the PubChem Substance Identifier 160988940 and PubChem Compound Identifier 3591098. Estimated physical properties include flash point calculations of 237.05 degrees Celsius and vapor pressure determinations indicating low volatility characteristics. The registry framework facilitates international chemical commerce and research collaboration by providing standardized identification protocols. Supplier information linked to this registry number indicates availability through multiple commercial sources, primarily for research applications and chemical synthesis purposes.
Properties
IUPAC Name |
8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-4-9-10(15(19)20)8-13(18-14(9)11)12-6-1-2-7-17-12/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYAQQAUIUUNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393957 | |
| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52413-50-0 | |
| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the catalytic aerobic oxidation of substituted 8-methylquinolines in the presence of palladium (II) and 2,6-pyridinedicarboxylic acid. This reaction produces 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of high-efficiency catalytic systems and continuous flow reactors to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Palladium (II) and 2,6-pyridinedicarboxylic acid are commonly used as catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
Industry: The compound is used in proteomics research as a specialty reagent.
Mechanism of Action
The mechanism of action of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 8-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
- CAS Number : 52413-50-0
- Molecular Formula : C₁₅H₉ClN₂O₂
- Molecular Weight : 284.7 g/mol
- Structure: Features a quinoline core substituted with a chlorine atom at position 8, a pyridin-2-yl group at position 2, and a carboxylic acid moiety at position 4.
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share the quinoline-4-carboxylic acid backbone but differ in substituent positions or heterocyclic components:
Key Observations
Positional Isomerism: Chlorine and pyridyl substituent positions significantly influence electronic and steric properties. For example, pyridin-2-yl (ortho) vs. Chlorine at C8 (target compound) vs. C6 (667412-62-6) may affect reactivity in substitution reactions or binding affinity in biological targets .
Functional Group Complexity :
- The propoxyphenyl-substituted analog (863185-10-8) introduces a lipophilic side chain, which could enhance membrane permeability but reduce aqueous solubility .
Research and Commercial Considerations
- Safety Profiles : The target compound’s safety data sheet (SDS) identifies it for industrial/research use without specific hazards, though standard precautions for carboxylic acids (e.g., irritation) apply .
- Availability : Several analogs (e.g., 667412-53-5, 669709-49-3) are listed as discontinued or inquiry-only, highlighting niche applications .
- Gaps in Data: Limited comparative studies on physicochemical properties (e.g., melting points, solubility) or biological activity are noted in available sources, suggesting opportunities for further research.
Biological Activity
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Catalytic Aerobic Oxidation : This method involves the oxidation of substituted 8-methylquinolines using palladium (II) and 2,6-pyridinedicarboxylic acid as catalysts, yielding the target compound along with other minor products.
- Refluxing with Thionyl Chloride : The formation of acyl chlorides from quinoline carboxylic acids can be performed using thionyl chloride under reflux conditions, which is a common step in synthesizing derivatives .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Its derivatives have been reported to show enhanced potency compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Mechanism of Action : It interacts with cellular targets such as DNA and tubulin, disrupting essential processes like cell division. This inhibition can lead to apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways, leading to reduced growth of microorganisms and cancer cells.
- Bind to Nucleic Acids : By binding to DNA, it can interfere with replication and transcription processes crucial for cell survival .
- Disrupt Tubulin Polymerization : This effect on microtubules is particularly relevant in cancer therapy, as it can halt cell division and promote apoptosis.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Specific substitution pattern |
| 4-Chloro-pyridine-2-carboxylic acid | Moderate | Low | Less effective against resistant strains |
| 8-Hydroxyquinoline | High | High | Broader spectrum but higher toxicity |
Research Applications
The compound's diverse biological activities make it suitable for several applications:
- Medicinal Chemistry : As a lead compound for developing new antibiotics and anticancer drugs.
- Proteomics Research : Utilized as a reagent in studies involving protein interactions and modifications .
- Synthetic Chemistry : Serves as a building block for synthesizing complex heterocyclic compounds used in pharmaceuticals.
Q & A
Q. What are the common synthetic routes for 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid?
The synthesis of this quinoline derivative typically involves:
- Classical quinoline synthesis protocols : Gould–Jacob, Friedländer, or Pfitzinger reactions, which construct the quinoline core through cyclization of aniline derivatives with carbonyl compounds .
- Stepwise functionalization : Introducing substituents (e.g., chlorine at position 8, pyridinyl at position 2) via electrophilic substitution or cross-coupling reactions. For example, stannic chloride-mediated reactions with pyridine-2-carboxylic acid and hydroxyquinoline derivatives under refluxing methanol yield analogous organostannate complexes .
- Condensation and cyclization : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives in the presence of catalysts (e.g., Pd/Cu) and solvents like DMF or toluene .
Q. How is the compound characterized structurally?
Key characterization methods include:
- X-ray crystallography : Determines precise molecular geometry and hydrogen-bonding interactions (e.g., O–H···O bonds in analogous salts ).
- Spectroscopy :
- NMR : and NMR to confirm substituent positions and purity.
- IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).
- Elemental analysis : Validates empirical formula and purity.
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of substituents?
Regioselectivity is influenced by:
- Directing groups : The carboxylic acid at position 4 acts as a meta-directing group, guiding electrophilic substitution to position 7.
- Reaction conditions : Use of Lewis acids (e.g., SnCl) or proton abstractors to stabilize intermediates and favor specific substitution patterns .
- Catalytic systems : Transition metals like palladium enable cross-coupling reactions (e.g., Suzuki–Miyaura) for precise pyridinyl group installation .
Q. What computational methods are used to predict the compound’s reactivity and binding properties?
- Density Functional Theory (DFT) : Models electronic structure to predict sites for nucleophilic/electrophilic attack or metal coordination .
- Molecular docking : Evaluates interactions with biological targets (e.g., enzymes) by simulating ligand-receptor binding affinities.
- Molecular Dynamics (MD) : Assesses stability of metal-ligand complexes in solution, relevant for catalytic or medicinal applications.
Q. How can conflicting data on synthesis yields be resolved?
Conflicting yields may arise from:
- Catalyst variability : Organotin oxides vs. chlorides (e.g., SnCl yields 60–70% in methanol, while SnO requires higher temperatures ).
- Solvent effects : Polar aprotic solvents (DMF) enhance reaction rates but may reduce purity compared to methanol .
- Purification methods : Crystallization vs. chromatography. A systematic comparison under controlled conditions is recommended.
Methodological Tables
Q. Table 1: Comparison of Synthesis Protocols
| Method | Catalyst/Solvent | Yield (%) | Key Reference |
|---|---|---|---|
| Gould–Jacob Reaction | HSO/Glycerol | 45–55 | |
| Stannic Chloride Route | SnCl/MeOH | 60–70 | |
| Pd-Catalyzed Coupling | Pd(OAc)/DMF | 75–85 |
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Sn–N Bond Length | 2.35 Å | |
| O–H···O Hydrogen Bond | 2.68 Å, 168° | |
| Quinoline Core Dihedral | 5.2° |
Safety and Handling
Q. What safety precautions are required when handling this compound?
- GHS Hazards : Likely skin/eye irritant (Category 2/2A) and respiratory sensitizer (Category 3) based on analogous chlorinated quinolines .
- PPE : Gloves, goggles, and lab coats. Use in a fume hood to avoid inhalation.
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
